Azepan-1-yl-(3,4-difluoro-phenyl)-methanone
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Overview
Description
Azepan-1-yl-(3,4-difluoro-phenyl)-methanone is a synthetic organic compound that belongs to the class of ketones It features an azepane ring attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(3,4-difluoro-phenyl)-methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Ring: The phenyl ring with fluorine substitutions can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions of corresponding alcohols or through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(3,4-difluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or azepane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(3,4-difluoro-phenyl)-methanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors and modulating their signaling pathways.
Pathways Involved: Various biochemical pathways may be affected, depending on the specific targets and interactions.
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl-(3,4-dichloro-phenyl)-methanone: Similar structure with chlorine substitutions instead of fluorine.
Azepan-1-yl-(3,4-dimethyl-phenyl)-methanone: Similar structure with methyl substitutions instead of fluorine.
Azepan-1-yl-(3,4-dihydroxy-phenyl)-methanone: Similar structure with hydroxyl substitutions instead of fluorine.
Uniqueness
Azepan-1-yl-(3,4-difluoro-phenyl)-methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets.
Properties
IUPAC Name |
azepan-1-yl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWZUXSUNJTJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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